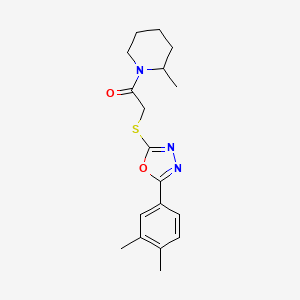

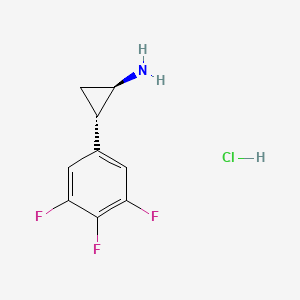

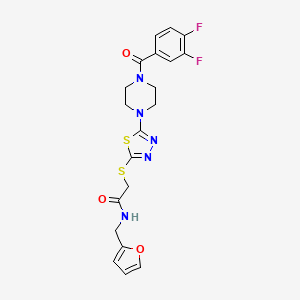

![molecular formula C17H17FN4O2 B2492042 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide CAS No. 1261015-48-8](/img/structure/B2492042.png)

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to the specified compound involves multiple steps, including the condensation of mercapto-phenyl-1,3,4-oxadiazole derivatives with phenyl acetamide derivatives possessing a fluorine atom. This process leads to the formation of compounds with potential antimicrobial properties, as demonstrated in studies by Parikh and Joshi (2014), and Srivani et al. (2018), who developed efficient synthesis methods for 1,2,4-oxadiazol derivatives using acid chlorides and characterized them through NMR and mass analyses (Parikh & Joshi, 2014) (Srivani, Thirupathaiah, Laxminarayana, & Chary, 2018).

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectral data. These analyses confirm the formation of the desired oxadiazole derivatives, as highlighted in the synthesis and evaluation of antimicrobial agents by Gul et al. (2017), which explored the antimicrobial and hemolytic activities of 1,3,4-oxadiazole compounds (Gul et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving these compounds typically include condensation and cyclization steps, leading to the formation of 1,3,4-oxadiazole rings. The presence of fluorine atoms and pyrrole rings in these molecules significantly influences their chemical reactivity and biological activity. The antimicrobial properties of these compounds have been notably enhanced by the presence of fluorine atoms at specific positions on the phenyl ring (Parikh & Joshi, 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, can be inferred from their synthesis and structural characterization. Compounds like those synthesized by Gul et al. (2017) demonstrate variable solubility and crystalline properties, important for their pharmacological applications (Gul et al., 2017).

Scientific Research Applications

Synthesis and Biological Activity

- A study focused on the synthesis of novel compounds, including those related to 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide, revealed potent antimicrobial activity and cytotoxicity. This research highlights the compound's relevance in the development of new antimicrobial agents (Desai et al., 2016).

- Another study synthesized similar compounds, emphasizing their potential in antimicrobial and hemolytic activity, suggesting their application in combating microbial infections (Gul et al., 2017).

Antitubercular Agents

- Research into pyrrole derivatives related to the compound showed moderate to good antitubercular activity. These results indicate the compound's potential as a lead in developing new antitubercular agents (Joshi et al., 2015).

Antimicrobial Properties

- A series of 1,3,4-oxadiazole derivatives, which include structures similar to the compound , demonstrated significant antimicrobial properties. This suggests the compound's utility in the development of new antimicrobial drugs (Parikh et al., 2014).

Antitumor Activity

- The compound's analogs were tested for antitumor activity, revealing significant potential in cancer treatment. This implies the compound's relevance in oncology research (Maftei et al., 2013).

Anti-inflammatory Activity

- Derivatives of similar compounds showed significant anti-inflammatory activity, suggesting the compound's application in developing anti-inflammatory drugs (Sunder et al., 2013).

Synthesis and Characterization

- The compound and its derivatives have been a focus in synthetic chemistry for their potential biological activities, indicating a broad area of application in pharmaceutical research (Srivani et al., 2018).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds with a fluorophenyl group have shown interactions with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical environment in which it is present.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide is not well-defined. It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. It is known that the effects of similar compounds can vary significantly with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

properties

IUPAC Name |

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c1-2-9-19-15(23)11-22-10-3-4-14(22)17-20-16(21-24-17)12-5-7-13(18)8-6-12/h3-8,10H,2,9,11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDLXLHEOBBPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

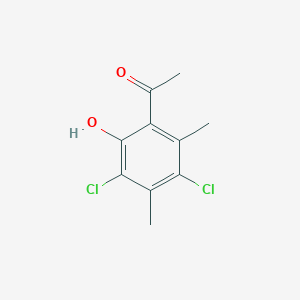

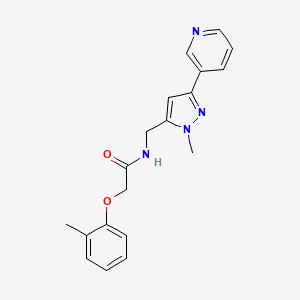

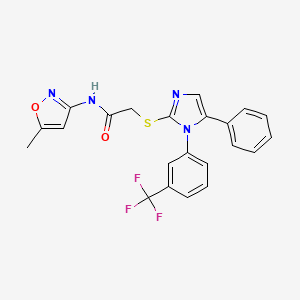

![N-(2,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2491965.png)

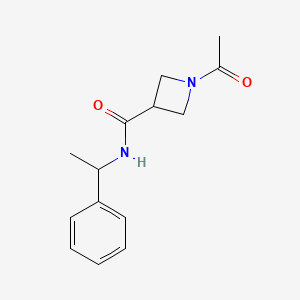

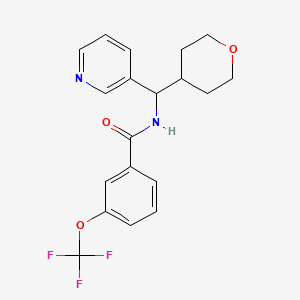

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2491967.png)

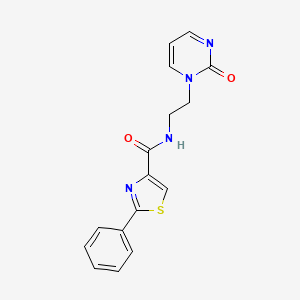

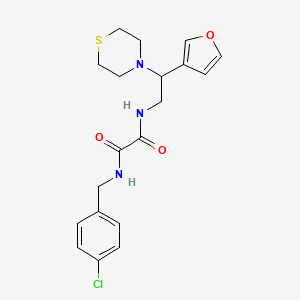

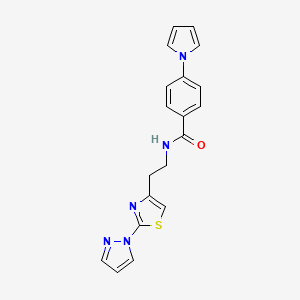

![2-[(4-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2491978.png)